8-Methoxyquinoline-7-carboxylic acid
Overview
Description
8-Methoxyquinoline-7-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a methoxy group at the 8th position and a carboxylic acid group at the 7th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyquinoline-7-carboxylic acid typically involves the functionalization of the quinoline ring. One common method includes the introduction of a methoxy group through methylation and the subsequent carboxylation at the 7th position. The reaction conditions often involve the use of catalysts and specific reagents to achieve the desired substitutions efficiently.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize the reaction conditions and yield. The process often involves the use of high-pressure and high-temperature conditions to facilitate the reactions. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly popular in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxyquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
8-Methoxyquinoline-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Methoxyquinoline-7-carboxylic acid involves its interaction with specific molecular targets. The compound can chelate metal ions, which is crucial for its biological activity. It can inhibit enzymes by binding to their active sites, thereby interfering with their normal function. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where it disrupts essential biological processes in pathogens and cancer cells .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its strong metal ion chelation properties and broad pharmacological applications.
6-Methoxyquinoline-3-carboxylic acid: Another quinoline derivative with similar structural features but different functional groups.
Uniqueness: 8-Methoxyquinoline-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 8th position and carboxylic acid group at the 7th position make it a valuable compound for various applications, distinguishing it from other quinoline derivatives .
Properties
IUPAC Name |
8-methoxyquinoline-7-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-10-8(11(13)14)5-4-7-3-2-6-12-9(7)10/h2-6H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUPHZIISHPJCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1N=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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